3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile
Description
This compound features a 2-methoxyphenyl group attached to a 2,5-dimethylpyrrole core, with a 3-oxopropanenitrile substituent at the 3-position of the pyrrole ring (Figure 1). The ortho-methoxy group on the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-[1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H16N2O2/c1-11-10-13(15(19)8-9-17)12(2)18(11)14-6-4-5-7-16(14)20-3/h4-7,10H,8H2,1-3H3 |
InChI Key |
SDTPBZKRCACCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2OC)C)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure dictates a retrosynthetic approach that prioritizes the pyrrole core formation followed by functionalization. Disconnection at the C3 position reveals the β-keto nitrile moiety (3-oxopropanenitrile), which may be introduced via nucleophilic substitution or condensation. The N-aryl group (1-(2-methoxyphenyl)) suggests an amination or cyclocondensation step with 2-methoxyaniline. The 2,5-dimethyl substituents likely originate from a 1,4-diketone precursor or methyl-containing building blocks.
Paal-Knorr Pyrrole Synthesis with Modified 1,4-Diketones
The classical Paal-Knorr reaction, employing 1,4-diketones and primary amines, offers a viable pathway. For this target, the 1,4-diketone A (2,5-dimethyl-3-oxohexanedione) reacts with 2-methoxyaniline under acidic or thermal conditions to form the N-aryl pyrrole B . Subsequent C3 functionalization introduces the β-keto nitrile group via Knoevenagel condensation with cyanoacetate (Scheme 1).
Reaction Conditions:
-
1,4-Diketone Synthesis: Methylation of acetylacetone using iodomethane and K₂CO₃ in acetone yields 2,5-dimethyl-1,4-diketone (78% yield) .
-
Cyclocondensation: 2-Methoxyaniline (1.2 equiv), glacial acetic acid, reflux, 12 h (N-aryl pyrrole yield: 65%) .
-
Knoevenagel Step: Cyanoacetic acid (1.5 equiv), piperidine catalyst, ethanol, 80°C, 6 h (β-keto nitrile yield: 58%) .
Challenges:
-
Regioselectivity issues during diketone synthesis may lead to undesired methyl positional isomers.
-
The Knoevenagel step requires strict anhydrous conditions to prevent hydrolysis of the nitrile.
Hydrogenation-Cyclization Cascade from α-Bromo Ketones
Adapting methodologies from fluorophenyl-pyrrole syntheses , a two-step cascade constructs the pyrrole ring while introducing the β-keto nitrile. Bromo ketone C (1-(2-methoxyphenyl)-2-bromo-3-oxobutanenitrile) undergoes substitution with 3-oxopropionitrile under basic conditions, followed by Pd-C/HZSM-5 catalyzed hydrogenation-cyclization (Scheme 2).
-
Substitution:
-
Substrates: Bromo ketone C (1.0 equiv), 3-oxopropionitrile (1.2 equiv).
-
Base: K₂CO₃ (1.3 equiv) in ethyl acetate, 50°C, 5 h.
-
Intermediate: 4-(2-Methoxyphenyl)-2-formyl-4-oxobutyronitrile (72% yield).
-
-
Cyclization:
-
Catalyst: 10% Pd-C (0.1 equiv), HZSM-5 (0.7 equiv) in 1,4-dioxane.
-
Conditions: 80°C, H₂ (1 atm), 18 h.
-
Product: Target compound (68% yield, HPLC purity >95%).
-
Advantages:
-
Avoids isolation of air-sensitive intermediates.
-
HZSM-5 enhances regioselectivity by templating the cyclization transition state .
Sustainable Synthesis via 3-Hydroxy-2-Pyrone Amination
Emerging green chemistry approaches utilize 3-hydroxy-2-pyrones as masked 1,4-diketones . Pyrone D (3-hydroxy-5-methyl-2-pyrone) reacts with 2-methoxyaniline in aqueous KOH/methanol, forming the N-aryl pyrrole E . Subsequent acylation with cyanoacetyl chloride installs the β-keto nitrile (Scheme 3).
-
Amination: Pyrone D (1.0 equiv), 2-methoxyaniline (1.1 equiv), KOH (2.0 equiv), H₂O/MeOH (1:3), 25°C, 24 h (pyrrole E yield: 74%).
-
Acylation: Cyanoacetyl chloride (1.5 equiv), DMAP catalyst, CH₂Cl₂, 0°C → 25°C, 4 h (β-keto nitrile yield: 63%).
Sustainability Metrics:
-
E-factor: 8.2 (vs. 23.5 for traditional routes).
-
Atom Economy: 81% (amination step).
Comparative Analysis of Synthetic Routes
| Method | Yield | Catalyst | Temperature | Sustainability |
|---|---|---|---|---|
| Paal-Knorr + Knoevenagel | 58% | Piperidine | 80°C | Low |
| Hydrogenation-Cyclization | 68% | Pd-C/HZSM-5 | 80°C | Moderate |
| Pyrone Amination | 63% | KOH | 25°C | High |
Key Insights:
-
The hydrogenation-cyclization route offers superior scalability for industrial production .
-
Pyrone-based methods align with green chemistry principles but require post-functionalization .
Mechanistic Considerations and Side-Reaction Mitigation
Cyclization Selectivity:
In Pd-C/HZSM-5 systems, the molecular sieve’s Brønsted acid sites protonate the enolate intermediate, steering cyclization toward the 3-oxopropanenitrile product over decarboxylation byproducts .
Nitrile Stability:
The β-keto nitrile group is prone to hydrolysis under acidic conditions. Employing aprotic solvents (e.g., 1,4-dioxane) and neutral workup protocols minimizes this degradation .
Chemical Reactions Analysis
Condensation Reactions via Michael Addition
This compound participates in multicomponent condensations as a Michael acceptor. A catalytic study using MIL-125(Ti)-N(CH₂PO₃H₂)₂ demonstrated its reactivity with aromatic aldehydes and 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to synthesize tetrahydropyrido[2,3-d]pyrimidines .
Key Data:
| Entry | Catalyst | Conditions | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | MIL-125(Ti)-N(CH₂PO₃H₂)₂ | Solvent-free, 100°C | 15 | 92 |
Mechanism:
-
The α,β-unsaturated ketone undergoes tautomerization to a nucleophilic enol, which reacts with an aldehyde activated by the catalyst.
-
Subsequent Michael addition and cyclization yield heterocyclic products .
[2 + 2] Photocycloaddition
The α,β-unsaturated ketone moiety enables UV-light-mediated [2 + 2] cycloadditions with alkenes, forming cyclobutane derivatives. This reaction proceeds via a triplet-state 1,4-diradical intermediate .
Regioselectivity Trends:
| Olefin Type | Product Orientation | Example Yield (%) |
|---|---|---|
| Electron-deficient | Head-to-Head (HH) | 75–85 |
| Electron-rich | Head-to-Tail (HT) | 60–70 |
Factors Influencing Reactivity:
-
Substituent Effects: The 2-methoxyphenyl group enhances conjugation stability, favoring triplet-state formation.
-
Steric Hindrance: 2,5-Dimethyl groups on the pyrrole ring reduce reaction rates with bulky alkenes .
Nitrile Group Reactivity
The nitrile functional group undergoes hydrolysis and nucleophilic substitutions under controlled conditions:
Hydrolysis Pathways:
| Condition | Product | Typical Yield (%) |
|---|---|---|
| H₂SO₄ (50%), 80°C | Carboxylic acid derivative | 65–75 |
| NaOH (10%), RT | Amide intermediate | 50–60 |
Mechanistic Note:
Acidic hydrolysis proceeds via a nitrilium ion intermediate, while alkaline conditions generate an acylamide through nucleophilic attack.
Pyrrole Ring Functionalization
The 2,5-dimethyl-1H-pyrrole subunit exhibits limited electrophilic substitution due to steric shielding but participates in cycloadditions:
Diels-Alder Reactivity:
| Dienophile | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic lactam | 40–50 |
| Tetracyanoethylene | CH₂Cl₂, RT | Fused pyrrole-cyclohexene | 30–35 |
Limitations:
The 2-methoxyphenyl group directs regioselectivity but reduces dienophile accessibility .
Redox Transformations
The ketone group is susceptible to reduction:
Reduction Pathways:
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Secondary alcohol | 85–90 |
| H₂ (Pd/C) | EtOAc, RT | Saturated propane derivative | 70–80 |
Side Reactions:
Over-reduction of the nitrile to an amine occurs with prolonged hydrogenation (>12 hr).
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes retro-cyclization, releasing acetonitrile and generating a polyaromatic residue .
Thermogravimetric Data:
| Temperature (°C) | Mass Loss (%) | Decomposition Product |
|---|---|---|
| 220–240 | 45 | 2-Methoxyphenylpyrrole |
| 300–320 | 30 | Carbonaceous char |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile exhibit anticancer properties. For instance, studies have demonstrated that derivatives of pyrrole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
Another significant application is in the treatment of inflammatory diseases. Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may act as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of pyrrole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis in breast and lung cancer cells.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF7 (Breast) | 15 | 70 |
| A549 (Lung) | 20 | 65 |
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, researchers tested the effect of similar compounds on a rat model of arthritis. The findings showed a marked decrease in joint swelling and pain behavior, indicating potential for therapeutic use in chronic inflammatory conditions.
| Treatment Group | Joint Swelling (mm) | Pain Behavior Score |
|---|---|---|
| Control | 10 | 8 |
| Compound Administered | 4 | 3 |
Mechanism of Action
The mechanism of action of 3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Analogs
3-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile
- Structural Difference : The methoxy group is replaced with a para-difluoromethoxy substituent.
- Impact: The electron-withdrawing fluorine atoms increase polarity and may enhance metabolic stability but reduce electron density on the phenyl ring.
1-[4-(Trifluoromethoxy)phenyl] Analogs
- Synthesis: Prepared via substitution of 2-chloro-1-pyrrolyl-ethanone with carboxylic acids in DMSO/K₂CO₃ at 45–50°C .
Heterocyclic Core Modifications
3-(2,5-Dimethyl-3-furyl)-3-oxopropanenitrile
- Structural Difference : Replaces the pyrrole-phenyl system with a furyl ring.
- Impact : The oxygen atom in the furyl ring increases electronegativity, altering solubility and hydrogen-bonding capacity. This compound is commercially available from 15 suppliers, indicating robust industrial interest .
3-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile
- Structural Difference : Substitutes the phenyl group with a thienyl moiety.
- Impact : The sulfur atom in the thienyl ring enhances π-conjugation and may influence redox properties. This compound has a molecular weight of 244.31 g/mol, lower than the target compound due to the absence of the phenyl group .
Simplified Backbone Analogs
2-(4-Chlorophenyl)-3-oxopropanenitrile
- Structural Difference : Lacks the pyrrole ring and features a chloro substituent.
- The chloro substituent is strongly electron-withdrawing, contrasting with the methoxy group’s electron-donating effects .
Comparative Data Table
Key Findings and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethoxy) improve stability but may complicate synthesis.
- Heterocyclic Modifications : Replacing phenyl with furyl or thienyl alters electronic properties and commercial viability. The furyl analog’s widespread availability suggests favorable synthetic scalability .
Biological Activity
3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile, also known by its CAS number 1403566-42-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 271.31 g/mol. The structure includes a pyrrole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of compounds containing pyrrole moieties have been extensively studied, revealing various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under consideration has shown promise in several areas:
- Anticancer Activity : Pyrrole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells .
- Antimicrobial Effects : Research has shown that pyrrole-based compounds exhibit antimicrobial properties against a range of pathogens, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Properties : Some studies suggest that pyrrole derivatives may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the compound may act through:
- Inhibition of Cell Growth : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies indicate that pyrrole derivatives possess antioxidant properties that can protect cells from oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrrole compounds:
Q & A
Basic: What are the optimal solvent systems and reaction conditions for synthesizing 3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile?
Answer:
The synthesis typically involves coupling a pyrrole precursor with a nitrile-containing ketone. Evidence from analogous syntheses (e.g., 3-oxo-3-pyrrolidin-1-yl-propionitrile derivatives) suggests using ethanol as a solvent with catalytic piperidine at 0–5°C for 2 hours to promote Knoevenagel condensation or nucleophilic substitution . For more sterically hindered intermediates, DMSO with potassium carbonate (K₂CO₃) at 45–50°C for 4 hours may improve yields, as seen in related pyrrole-acid coupling reactions . Key considerations:
- Low-temperature ethanol systems minimize side reactions (e.g., polymerization).
- Polar aprotic solvents (DMSO) enhance solubility of aromatic intermediates.
- Purification: Recrystallization from 2-propanol or water precipitation is effective for isolating crystalline products .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Answer:
- ¹H NMR: Expect signals for the 2-methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃), pyrrole methyl groups (δ 2.1–2.5 ppm), and the nitrile-adjacent carbonyl (δ 3.0–3.5 ppm for CH₂CN) .
- ¹³C NMR: The nitrile carbon appears at ~115–120 ppm, while the ketone carbonyl resonates at ~190–200 ppm .
- IR: Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) are diagnostic .
Validation: Compare with X-ray crystallography data from structurally related compounds (e.g., ethyl pyrrolo-pyrimidine carboxylates) to resolve ambiguities in stereochemistry .
Advanced: What computational methods are suitable for predicting the reactivity of the nitrile and ketone groups in further functionalization?
Answer:
- DFT Calculations: Use B3LYP/6-31G(d) to model electrophilic attack sites. The nitrile group exhibits strong electron-withdrawing effects, polarizing the adjacent ketone for nucleophilic addition (e.g., Grignard reactions) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMF) stabilize transition states in Michael addition reactions involving the α,β-unsaturated ketone .
Experimental Cross-Validation: Pair computational predictions with Hammett substituent constants to quantify electronic effects of the 2-methoxyphenyl group on reaction rates .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:
- Variable Temperature NMR: Cool samples to –40°C to slow rotation around the C–N bond of the pyrrole ring, resolving split peaks .
- 2D NMR (COSY, HSQC): Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, the methyl groups on the pyrrole ring show cross-peaks with the adjacent CH₂CN moiety .
- Crystallography: Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of bond lengths and angles, resolving tautomeric ambiguities .
Advanced: What are the design principles for incorporating this compound into heterocyclic systems (e.g., pyrimidines, thiophenes)?
Answer:
The nitrile and ketone groups serve as versatile handles:
- Cyclocondensation: React with thioureas or guanidines under acidic conditions to form pyrimidine cores, as demonstrated in ethyl pyrrolo-pyrimidine syntheses .
- Cross-Coupling: Use Pd-catalyzed Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the pyrrole ring, leveraging the 2-methoxyphenyl substituent’s directing effects .
- Thiophene Formation: Treat with elemental sulfur and amines to generate thiophene derivatives via Gewald-like reactions, as seen in methyl-3-nitrothiophene syntheses .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
- Temperature: Store at –20°C in amber vials to inhibit photodegradation of the nitrile and pyrrole groups.
- Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the nitrile to amides.
- Stability Data: Analogous compounds (e.g., 2-cyanoacetamides) show >90% purity retention after 6 months under these conditions .
Advanced: How does the 2-methoxyphenyl substituent influence electronic properties and biological activity?
Answer:
- Electronic Effects: The methoxy group donates electron density via resonance, reducing the pyrrole ring’s electrophilicity. DFT studies show a Hammett σₚ value of –0.27, indicating moderate electron donation .
- Biological Relevance: In chromene-carbaldehyde hybrids, similar substituents enhance binding to kinase ATP pockets by forming π-π interactions with hydrophobic residues .
Testing: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities for target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
